![molecular formula C15H12Cl2N2OS B5545328 N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)
N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves steps like copper-catalyzed azide-alkyne cycloaddition (CuAAC) for creating a scaffold for further chemical modifications and exploring antiproliferative activities against cancer cell lines (Stefely et al., 2010). The synthesis process can significantly impact the compound's purity, yield, and subsequent properties.
Molecular Structure Analysis
Structural characterization is crucial for understanding the compound's potential interactions and stability. For closely related compounds, techniques like IR, NMR, mass spectrometry, and X-ray crystallography have been utilized to elucidate their molecular structures, revealing specific bonding patterns and spatial configurations (Saeed et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds depend on their functional groups and molecular structure. Studies have shown that similar compounds exhibit activities such as inhibition of tubulin polymerization and tumor cell growth, indicating their potential utility in medicinal chemistry (Stefely et al., 2010).
Future Directions
properties
IUPAC Name |
N-(benzylcarbamothioyl)-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-11-6-7-12(13(17)8-11)14(20)19-15(21)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZRXEZKUZWGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzylcarbamothioyl)-2,4-dichlorobenzamide |
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